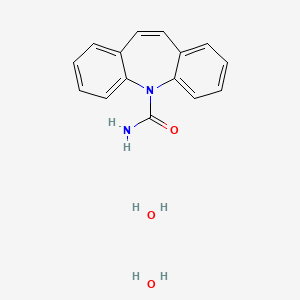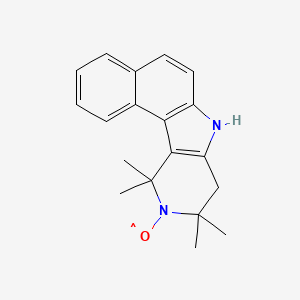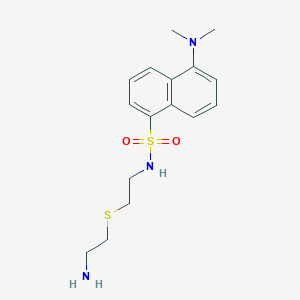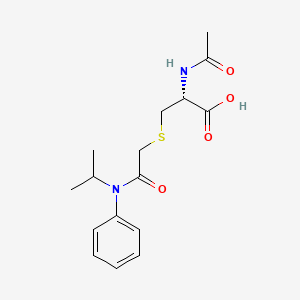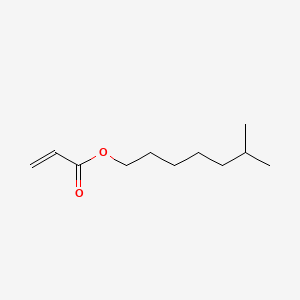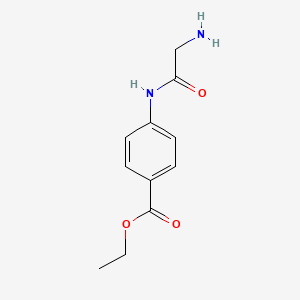![molecular formula C23H32O5 B1210235 3,4'-dihydroxy-6'-(hydroxymethyl)-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3H-1-benzofuran]-7'-carbaldehyde CAS No. 159121-98-9](/img/structure/B1210235.png)
3,4'-dihydroxy-6'-(hydroxymethyl)-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3H-1-benzofuran]-7'-carbaldehyde
Overview
Description
3,4’-dihydroxy-6’-(hydroxymethyl)-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2’-3H-1-benzofuran]-7’-carbaldehyde is a complex organic compound characterized by its unique spiro structure, which includes multiple hydroxyl groups and a carbaldehyde functional group
Mechanism of Action
Target of Action
Mer NF5003E is a sesquiterpenoid mycotoxin isolated from Stachybotrys strains . The primary target of Mer NF5003E is the avian myeloblastosis virus (AMV) protease . This protease plays a crucial role in the life cycle of the AMV, and inhibiting it can prevent the virus from replicating.
Mode of Action
Mer NF5003E interacts with the AMV protease, inhibiting its function . This interaction disrupts the normal activity of the protease, preventing it from cleaving proteins necessary for the virus’s replication. As a result, the virus cannot reproduce and spread.
Biochemical Pathways
It is known that the compound’s inhibition of the amv protease disrupts the virus’s life cycle . This disruption prevents the virus from replicating, which can halt the spread of the virus in the host organism.
Pharmacokinetics
It is known that the compound is soluble in ethanol, methanol, dmf, or dmso , which suggests that it could be administered through various routes and could potentially have good bioavailability.
Result of Action
The primary result of Mer NF5003E’s action is the inhibition of the AMV protease, which prevents the virus from replicating . This can halt the spread of the virus in the host organism, potentially leading to a decrease in the severity of the infection.
Action Environment
The action of Mer NF5003E can be influenced by various environmental factors. For example, the compound’s solubility in various solvents suggests that it could be affected by the presence of these solvents in the environment
Biochemical Analysis
Biochemical Properties
Mer NF5003E plays a significant role in biochemical reactions as an inhibitor of avian myeloblastosis virus protease. This compound interacts with the AMV protease enzyme, inhibiting its activity. The interaction between Mer NF5003E and AMV protease involves binding to the active site of the enzyme, preventing the cleavage of viral polyproteins into mature functional proteins .
Cellular Effects
Mer NF5003E exhibits toxic effects on host cells, which limits its application as an antiviral agent. The compound disrupts normal cellular functions, leading to cell death. It affects cell signaling pathways, gene expression, and cellular metabolism. The toxicity of Mer NF5003E is a result of its interference with essential cellular processes, ultimately leading to apoptosis .
Molecular Mechanism
At the molecular level, Mer NF5003E exerts its effects by binding to the active site of the avian myeloblastosis virus protease enzyme. This binding inhibits the enzyme’s activity, preventing the cleavage of viral polyproteins. Additionally, Mer NF5003E may interact with other biomolecules, leading to changes in gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Mer NF5003E change over time. The compound is stable under specific conditions, but it may degrade over extended periods. Long-term exposure to Mer NF5003E can lead to persistent cellular toxicity, affecting cell viability and function. Studies have shown that the stability and degradation of Mer NF5003E are influenced by factors such as temperature and pH .
Dosage Effects in Animal Models
The effects of Mer NF5003E vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity, while higher doses can lead to severe adverse effects. Threshold effects have been observed, where a certain dosage level results in significant toxicity. High doses of Mer NF5003E can cause organ damage and other toxic effects in animal models .
Metabolic Pathways
Mer NF5003E is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound may affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. Specific enzymes involved in the metabolism of Mer NF5003E include those responsible for its degradation and detoxification .
Transport and Distribution
Within cells and tissues, Mer NF5003E is transported and distributed through various mechanisms. The compound may interact with transporters and binding proteins, influencing its localization and accumulation. The distribution of Mer NF5003E within cells can affect its activity and toxicity .
Subcellular Localization
Mer NF5003E is localized in specific subcellular compartments, which can influence its activity and function. The compound may be directed to particular organelles through targeting signals or post-translational modifications. The subcellular localization of Mer NF5003E is crucial for its interaction with target biomolecules and its overall biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4’-dihydroxy-6’-(hydroxymethyl)-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2’-3H-1-benzofuran]-7’-carbaldehyde typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes:
Formation of the Spiro Compound: This step involves the cyclization of a precursor molecule to form the spiro structure. Conditions often include the use of strong acids or bases to facilitate the cyclization reaction.
Introduction of Hydroxyl Groups: Hydroxyl groups are introduced through hydroxylation reactions, which may involve reagents such as osmium tetroxide or hydrogen peroxide.
Addition of the Carbaldehyde Group: The carbaldehyde group is typically introduced via formylation reactions, using reagents like formic acid or formaldehyde under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbaldehyde group to a primary alcohol.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Conditions often involve the use of strong nucleophiles such as alkoxides or halides.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary alcohols.
Substitution: Formation of ethers or halogenated compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine
In medicinal chemistry, the compound is investigated for its potential as a drug candidate. Its multiple functional groups allow for the design of analogs with improved pharmacological properties.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- 2(3H)-Naphthalenone, 4,4a,5,6,7,8-hexahydro-4a,5-dimethyl-3-(1-methylethylidene)-
- 2-Naphthalenemethanol, 1,2,3,4,4a,5,6,7-octahydro-α,α,4a,8-tetramethyl-
- [4,5-dihydroxy-3,4-bis(hydroxymethyl)-4a,8,8-trimethyl-5,6,7,8a-tetrahydro-1H-naphthalen-1-yl] hexanoate
Uniqueness
Compared to these similar compounds, 3,4’-dihydroxy-6’-(hydroxymethyl)-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2’-3H-1-benzofuran]-7’-carbaldehyde is unique due to its specific spiro structure and the presence of multiple functional groups, which confer distinct chemical reactivity and potential biological activity.
Properties
IUPAC Name |
3,4'-dihydroxy-6'-(hydroxymethyl)-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3H-1-benzofuran]-7'-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32O5/c1-13-5-6-18-21(2,3)19(27)7-8-22(18,4)23(13)10-15-17(26)9-14(11-24)16(12-25)20(15)28-23/h9,12-13,18-19,24,26-27H,5-8,10-11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKXGRPHIBLICSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(C(CCC2(C13CC4=C(C=C(C(=C4O3)C=O)CO)O)C)O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80936055 | |
| Record name | 4,6'-Dihydroxy-6-(hydroxymethyl)-2',5',5',8'a-tetramethyl-3',4',4'a,5',6',7',8',8'a-octahydro-2'H,3H-spiro[1-benzofuran-2,1'-naphthalene]-7-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80936055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159121-98-9 | |
| Record name | Mer NF5003E | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0159121989 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,6'-Dihydroxy-6-(hydroxymethyl)-2',5',5',8'a-tetramethyl-3',4',4'a,5',6',7',8',8'a-octahydro-2'H,3H-spiro[1-benzofuran-2,1'-naphthalene]-7-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80936055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


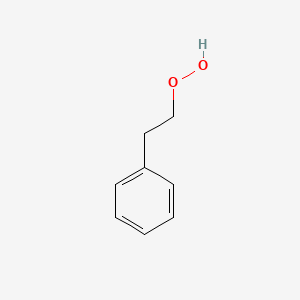

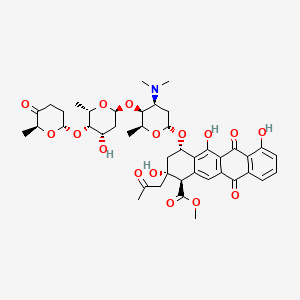
![2,3,4'-trihydroxy-6'-(hydroxymethyl)-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3H-1-benzofuran]-7'-carbaldehyde](/img/structure/B1210157.png)
